2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine
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Overview
Description
“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” is a complex organic compound that features a combination of purine and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine and naphthalene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Purine derivatives: Starting materials for the purine moiety.
Naphthalene derivatives: Starting materials for the naphthalene moiety.
Coupling agents: Such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: To enhance reaction rates.
Solvents: Suitable for dissolving reactants and intermediates.
Purification techniques: Such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC or KMnO4.
Reducing agents: Such as NaBH4 or LiAlH4.
Substitution reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Adenosine derivatives: Similar purine structure.
Naphthoquinone derivatives: Similar naphthalene structure.
Uniqueness
“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” is unique due to its combination of purine and naphthalene moieties, which may confer distinct chemical and biological properties.
Properties
CAS No. |
671782-38-0 |
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Molecular Formula |
C20H17N5O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C20H17N5O5/c26-7-15-13(27)6-16(30-15)25-9-23-17-19(21-8-22-20(17)25)24-12-5-14(28)18(29)11-4-2-1-3-10(11)12/h1-5,8-9,13,15-16,26-27H,6-7H2,(H,21,22,24)/t13-,15+,16+/m0/s1 |
InChI Key |
DFLFJKPSQUWEHP-NUEKZKHPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O |
Origin of Product |
United States |
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